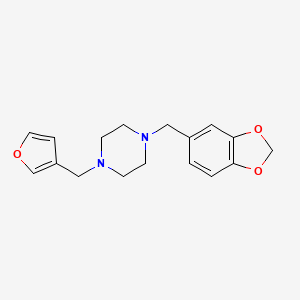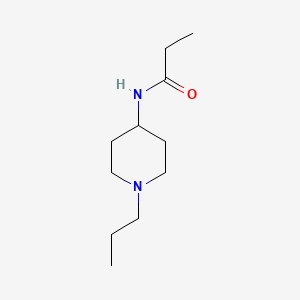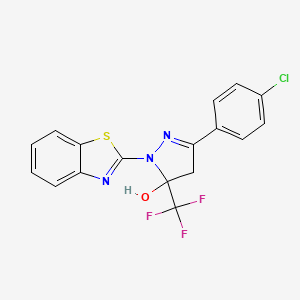![molecular formula C22H18ClFN2O4 B4896684 N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide, commonly known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 is a selective inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in many physiological and pathological processes, including inflammation, immune response, and cancer development.
作用机制
CFM-2 exerts its effects by selectively inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of many genes involved in inflammation, immunity, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens, and plays a critical role in the immune response and the maintenance of tissue homeostasis.
CFM-2 blocks the activation of NF-κB by binding to a specific site on the protein, called the DNA-binding domain, and preventing its interaction with DNA. This results in the downregulation of NF-κB target genes, including those involved in inflammation and cancer development.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anti-cancer properties, CFM-2 has been shown to inhibit the activation of the NLRP3 inflammasome, which is a key mediator of innate immune responses. CFM-2 has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in many physiological and pathological processes.
实验室实验的优点和局限性
CFM-2 has several advantages for use in laboratory experiments. It is a selective inhibitor of NF-κB, which allows for the specific targeting of this pathway without affecting other signaling pathways. CFM-2 is also stable in solution and can be easily synthesized in large quantities.
However, there are also some limitations to the use of CFM-2 in laboratory experiments. It has been shown to have some off-target effects, particularly at high concentrations, which can complicate data interpretation. Additionally, the mechanism of action of CFM-2 is not fully understood, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on CFM-2. One area of interest is in the development of more potent and selective inhibitors of NF-κB, which could have even greater therapeutic potential. Another area of research is in the identification of biomarkers that could be used to predict patient response to CFM-2 and other NF-κB inhibitors.
There is also interest in exploring the use of CFM-2 in combination with other therapies, such as immunotherapy and targeted therapy, to enhance treatment efficacy. Finally, there is a need for further studies to elucidate the mechanism of action of CFM-2 and its potential off-target effects, in order to optimize its use in laboratory experiments and clinical trials.
合成方法
CFM-2 can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitrophenol with 4-fluorophenol to obtain 2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}phenol. This intermediate is then reacted with 5-methoxy-2-nitrobenzoyl chloride to obtain the final product, N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide.
科学研究应用
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB, which is a key regulator of inflammatory responses.
CFM-2 has also been studied for its potential anti-cancer properties. NF-κB is known to be involved in the development and progression of many types of cancer, and CFM-2 has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, CFM-2 has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-[2-chloro-4-[[2-(4-fluorophenoxy)acetyl]amino]-5-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O4/c1-29-20-12-18(26-22(28)14-5-3-2-4-6-14)17(23)11-19(20)25-21(27)13-30-16-9-7-15(24)8-10-16/h2-12H,13H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOONAKRYHYPQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)

![4-(2-chlorobenzyl)-4-(hydroxymethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4896655.png)
![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)


![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)

![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4896694.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4896702.png)
![2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)